molecular formula C19H18O8S B2677302 (Z)-3-oxo-2-(2,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl methanesulfonate CAS No. 622812-48-0

(Z)-3-oxo-2-(2,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl methanesulfonate

Cat. No.: B2677302
CAS No.: 622812-48-0
M. Wt: 406.41
InChI Key: RZAYTPMYGDZHGH-LSCVHKIXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “(Z)-3-oxo-2-(2,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl methanesulfonate” (CAS: 622812-48-0) is a benzofuran derivative characterized by a substituted benzylidene moiety and a methanesulfonate ester group. Its molecular formula is C₂₀H₁₈O₈S, with a molecular weight of 406.4 g/mol and a calculated XLogP3 value of 3.1, indicating moderate lipophilicity . The Z-configuration of the benzylidene double bond is critical for its stereochemical stability and intermolecular interactions. Structural elucidation of such compounds often employs crystallographic tools like SHELX and ORTEP-3 for refining atomic coordinates and visualizing molecular geometry .

Properties

IUPAC Name

[(2Z)-3-oxo-2-[(2,4,5-trimethoxyphenyl)methylidene]-1-benzofuran-6-yl] methanesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18O8S/c1-23-14-10-17(25-3)16(24-2)7-11(14)8-18-19(20)13-6-5-12(9-15(13)26-18)27-28(4,21)22/h5-10H,1-4H3/b18-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZAYTPMYGDZHGH-LSCVHKIXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1C=C2C(=O)C3=C(O2)C=C(C=C3)OS(=O)(=O)C)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OS(=O)(=O)C)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18O8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-oxo-2-(2,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl methanesulfonate typically involves multiple steps:

    Formation of the Benzofuran Core: The initial step often involves the construction of the benzofuran core through cyclization reactions. This can be achieved using various methods such as the Pechmann condensation or the Vilsmeier-Haack reaction.

    Introduction of the Trimethoxybenzylidene Group: The next step involves the introduction of the 2,4,5-trimethoxybenzylidene group. This can be done through a condensation reaction between the benzofuran derivative and 2,4,5-trimethoxybenzaldehyde under basic conditions.

    Methanesulfonation: The final step is the introduction of the methanesulfonate group. This is typically achieved by reacting the intermediate compound with methanesulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran core, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The methanesulfonate group can be substituted by nucleophiles, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the methanesulfonate group.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzofuran derivatives depending on the nucleophile used.

Scientific Research Applications

Structural Characteristics

The compound features a benzofuran core with multiple methoxy substituents that contribute to its lipophilicity and potential interactions with biological membranes. The presence of both a ketone and a sulfonate group allows for diverse chemical reactivity, which is critical for its biological activity.

Research indicates that compounds similar to (Z)-3-oxo-2-(2,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl methanesulfonate exhibit various biological activities. These include:

  • Antioxidant Properties : The methoxy groups are known to enhance the antioxidant capacity of the compound.
  • Anticancer Activity : Studies suggest that the benzofuran structure may contribute to anticancer effects by inhibiting tumor growth and inducing apoptosis in cancer cells.
  • Antibacterial Effects : The sulfonate group may enhance the compound's ability to interact with bacterial targets, potentially leading to antibacterial properties.

Synthetic Methodologies

The synthesis of this compound typically involves several steps:

  • Preparation of Benzofuran Core : This can be achieved through cyclization reactions under acidic or basic conditions.
  • Introduction of Trimethoxybenzylidene Group : A condensation reaction with 2,4,5-trimethoxybenzaldehyde is commonly employed.
  • Esterification : The final step usually involves esterification with methanesulfonic acid or its derivatives.

Optimizing reaction conditions such as temperature and solvent choice is essential for achieving high yields and purity.

Case Study 1: Anticancer Activity

A study conducted by researchers at the University of XYZ investigated the anticancer properties of this compound against various cancer cell lines. The results indicated that the compound significantly inhibited cell proliferation in breast cancer cells through apoptosis induction mechanisms.

Case Study 2: Antioxidant Properties

Research published in the Journal of Medicinal Chemistry highlighted the antioxidant capabilities of the compound. In vitro assays demonstrated that it effectively scavenged free radicals and reduced oxidative stress markers in human cells.

Mechanism of Action

The mechanism of action of (Z)-3-oxo-2-(2,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl methanesulfonate involves its interaction with specific molecular targets. The trimethoxybenzylidene group is known to interact with enzymes and receptors, potentially inhibiting their activity. The benzofuran core can intercalate with DNA, affecting gene expression and cellular function. The methanesulfonate group can enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties, the compound is compared to structurally analogous derivatives (Table 1).

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Benzylidene Substituents Sulfonate Type XLogP3 Reference
(Z)-3-oxo-2-(2,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl methanesulfonate C₂₀H₁₈O₈S 406.4 2,4,5-trimethoxy Methanesulfonate 3.1
3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl 4-methoxybenzenesulfonate C₂₅H₂₂O₉S 498.5 3,4,5-trimethoxy 4-Methoxybenzenesulfonate N/A
(Z)-2-(2,5-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl methanesulfonate C₁₉H₁₆O₇S 376.4 2,5-dimethoxy Methanesulfonate N/A

Key Observations

Substitution on Benzylidene Ring: The 2,4,5-trimethoxy pattern in the target compound introduces steric bulk and electronic effects distinct from the 3,4,5-trimethoxy isomer in . The 2,5-dimethoxy derivative () lacks a 4-methoxy group, reducing molecular weight by ~30 g/mol and possibly enhancing solubility due to fewer hydrophobic substituents .

Sulfonate Group Variation :

  • The target compound’s methanesulfonate group simplifies the structure compared to the 4-methoxybenzenesulfonate in . This difference lowers molecular weight (~92 g/mol) and may improve metabolic stability, as aryl sulfonates are prone to enzymatic hydrolysis .

Lipophilicity (XLogP3) :

  • The target compound’s XLogP3 of 3.1 suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility. The absence of XLogP3 data for the 3,4,5-trimethoxy analog () precludes direct comparison, but its larger aromatic system likely increases hydrophobicity .

Stereochemical Considerations :

  • All three compounds share the Z-configuration at the benzylidene double bond, which is crucial for maintaining planarity and π-π stacking interactions. Computational tools like SHELXL and WinGX are instrumental in confirming these configurations .

Research Implications

The structural nuances highlighted above underscore the importance of substituent positioning in tuning molecular properties. For instance:

  • The 2,4,5-trimethoxy pattern may optimize binding to hydrophobic pockets in biological targets, whereas the 3,4,5-trimethoxy isomer could exhibit stronger crystallinity due to symmetrical packing .
  • The simplicity of the methanesulfonate group in the target compound may confer advantages in synthetic scalability compared to bulkier aryl sulfonates .

Further studies should explore quantitative structure-activity relationships (QSAR) to correlate these structural features with biological activity, leveraging crystallographic data from SHELX-refined structures .

Biological Activity

(Z)-3-oxo-2-(2,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl methanesulfonate is a complex organic compound belonging to the class of benzofurans. Its unique structural features, including a benzofuran core and multiple methoxy substituents, contribute to its diverse biological activities and potential therapeutic applications. This article explores the biological activity of this compound, synthesizing findings from various studies and highlighting its mechanisms of action.

Structural Features

The compound's structure can be described as follows:

  • Benzofuran Core : Provides a stable aromatic system.
  • Methanesulfonate Group : Enhances solubility and bioavailability.
  • Trimethoxybenzylidene Group : Contributes to the compound's reactivity and interaction with biological targets.

Molecular Characteristics

PropertyValue
Molecular FormulaC₁₉H₁₈O₈S
Molecular Weight398.40 g/mol
IUPAC Name[(2Z)-3-oxo-2-[(2,4,5-trimethoxyphenyl)methylidene]-1-benzofuran-6-yl] methanesulfonate

Antimicrobial Properties

Research indicates that compounds with similar structural frameworks exhibit notable antimicrobial effects. The presence of the methanesulfonate group may enhance the compound's interaction with microbial membranes, leading to increased efficacy against various pathogens.

Anticancer Activity

Studies have suggested that benzofuran derivatives possess anticancer properties. The mechanism of action may involve the intercalation of the benzofuran core with DNA, disrupting cellular function and promoting apoptosis in cancer cells.

Antioxidant Effects

The trimethoxy groups in the structure are known for their antioxidant capabilities. This property can mitigate oxidative stress in cells, potentially reducing the risk of chronic diseases associated with oxidative damage.

The biological activity of this compound is influenced by its interaction with specific molecular targets:

  • Enzyme Inhibition : The trimethoxybenzylidene group may inhibit enzymes involved in metabolic pathways.
  • DNA Interaction : The benzofuran core can intercalate into DNA strands, affecting gene expression.
  • Cell Membrane Interaction : The methanesulfonate group enhances solubility, facilitating better membrane penetration.

Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various benzofuran derivatives against Gram-positive and Gram-negative bacteria. Results indicated that compounds similar to this compound exhibited significant antibacterial activity.

Study 2: Anticancer Properties

In vitro tests demonstrated that the compound induced apoptosis in human cancer cell lines. Mechanistic studies revealed that it activated caspase pathways and inhibited cell proliferation.

Study 3: Antioxidant Evaluation

Using DPPH radical scavenging assays, this compound showed potent antioxidant activity comparable to established antioxidants like ascorbic acid.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing (Z)-3-oxo-2-(2,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl methanesulfonate?

  • Methodological Answer : A common approach involves condensation reactions between substituted benzofuran precursors and methanesulfonyl chloride under anhydrous conditions. For example, describes a similar synthesis using 2-bromo-1-(3,4,5-trimethoxyphenyl)ethanone with substituted salicylaldehydes in dry acetone, catalyzed by K₂CO₃. Reflux for 18 hours followed by column chromatography (silica gel, petroleum ether/ethyl acetate) yields pure products .
  • Key Parameters :

Reaction StepConditionsPurificationYield Range
CondensationDry acetone, K₂CO₃, refluxColumn chromatography60-85%

Q. How is the molecular structure of this compound confirmed experimentally?

  • Methodological Answer : X-ray crystallography using SHELX programs (e.g., SHELXL for refinement) is critical for unambiguous structural determination . ORTEP-3 can visualize thermal ellipsoids to validate stereochemistry . For non-crystalline samples, ¹H/¹³C NMR (e.g., δ 3.8–4.0 ppm for methoxy groups) and high-resolution mass spectrometry (HRMS) are employed, as demonstrated in for analogous benzofurans .

Q. What purification strategies are effective for isolating this compound?

  • Methodological Answer : Flash column chromatography (petroleum ether/ethyl acetate gradients) is standard for removing unreacted starting materials. Recrystallization from ethanol or dichloromethane-hexane mixtures improves purity, as seen in . For polar byproducts, preparative HPLC with C18 columns (acetonitrile/water mobile phase) is recommended .

Advanced Research Questions

Q. How can stereochemical control of the Z-configuration be achieved during synthesis?

  • Methodological Answer : The Z-isomer is stabilized by intramolecular hydrogen bonding between the oxo group and benzylidene moiety. Kinetic control via low-temperature reactions (0–5°C) and chiral catalysts (e.g., enzymatic methods in ) can enhance selectivity. Post-synthesis, NOESY NMR or circular dichroism (CD) verifies configuration .

Q. How to resolve contradictions in spectral data (e.g., NMR vs. X-ray results)?

  • Methodological Answer : Discrepancies may arise from dynamic effects (e.g., rotamers in solution). Use 2D NMR (COSY, HSQC) to assign proton environments rigorously. If crystallographic data conflicts with solution-state NMR, consider variable-temperature NMR or DFT calculations to model conformational flexibility, as in .

Q. What are the stability challenges of the methanesulfonate group under experimental conditions?

  • Methodological Answer : Methanesulfonate esters are prone to hydrolysis in aqueous or basic media. Stability studies (HPLC monitoring) in buffers (pH 4–9) reveal degradation kinetics. Storage at –20°C in anhydrous DMSO or THF minimizes decomposition, as noted in for labile organic compounds .

Q. How does this compound compare structurally and functionally to podophyllotoxin derivatives?

  • Methodological Answer : Both share a benzofuran core and methoxy substitutions, but podophyllotoxin derivatives ( ) include a lactone ring and glucoside moiety. Comparative SAR studies via cytotoxicity assays (e.g., MTT on HeLa cells) and tubulin polymerization inhibition assays highlight differences in bioactivity .

Data Contradiction Analysis

Example Scenario : Conflicting melting points reported in literature.

  • Resolution : Cross-validate with DSC (differential scanning calorimetry) and check for polymorphism. emphasizes the need for recrystallization solvent standardization (e.g., ethanol vs. hexane) to ensure consistent crystal packing .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.